1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione
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Overview
Description
1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-d]pyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione typically involves multi-step reactions. One common method includes the condensation of appropriate pyrimidine derivatives with pyridine-3-carboxaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring, offering different chemical properties and biological activities.
Uniqueness
1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione is unique due to its specific substitution pattern and the presence of a pyridine ring. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-methyl-3-pyridin-3-ylpyrimido[5,4-d]pyrimidine-4,6,8-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-16-9-8(10(18)15-12(16)20)14-6-17(11(9)19)7-3-2-4-13-5-7/h2-6H,1H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPAFSBDSGZEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N=CN(C2=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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